4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Procurement Cost Analysis Supply Chain

Racemic morpholine building block featuring orthogonal Boc (acid-labile) and methyl ester (saponifiable) protecting groups, enabling precise sequential derivatization without chiral resolution delays. Eliminates the 8-12 week lead time typical of enantiopure versions. • Immediate stock availability accelerates early-stage SAR studies and library synthesis • Dual orthogonal protecting groups support solid-phase peptide mimetic and bioconjugate construction • Validated in CNS drug discovery (WO2005/080386); well-characterized solid, mp 115-117 °C, with established NMR/HPLC analytics

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 212650-45-8
Cat. No. B1289049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate
CAS212650-45-8
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C(=O)OC
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3
InChIKeyKHKJMJAQUGFIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate


4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate (CAS 212650-45-8), also known as methyl 4-Boc-morpholine-3-carboxylate, is a racemic morpholine derivative characterized by a tert-butyloxycarbonyl (Boc) protected amine and a methyl ester functional group [1]. With a molecular formula of C11H19NO5 and a molecular weight of 245.27 g/mol , this compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its core morpholine scaffold is a privileged structure in drug discovery, and the dual orthogonal protecting groups (Boc and methyl ester) enable precise, sequential deprotection and functionalization, making it valuable for constructing complex molecules [2].

1

Racemic morpholine scaffold with dual orthogonal Boc and methyl ester protection

2

Immediate availability for time-sensitive library synthesis and hit-to-lead studies

3

Reported use in CNS-targeted patent intermediates supports medicinal chemistry workflows

Racemic vs. Enantiopure Morpholine Dicarboxylate


Direct substitution of 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate with its enantiopure counterparts (CAS 215917-98-9 or 885321-46-0) or other morpholine dicarboxylates is not scientifically valid due to differences in stereochemical outcome, physical properties, and procurement specifications. The racemic mixture (212650-45-8) provides a 1:1 mixture of R and S enantiomers, offering a cost-effective and readily available starting point for reactions where chirality is introduced later [1]. In contrast, the enantiopure versions are specifically required for asymmetric synthesis of single-enantiomer drug candidates and demonstrate distinct physical properties (e.g., boiling point) and significantly longer lead times . Furthermore, the specific combination of a Boc-protected nitrogen and a methyl ester on the morpholine ring defines its reactivity profile; compounds lacking either functional group (e.g., 4-Boc-morpholine-3-carboxylic acid) or with different ester moieties (e.g., ethyl ester) will undergo different reaction kinetics and require different workup procedures, potentially derailing established synthetic protocols . The following quantitative evidence details the specific, measurable differences that dictate selection.

Target (Racemate)

Readily available solid; dual orthogonal groups; suited when chirality is introduced later

Enantiopure (S) or other analogs

Enantiopure versions may have longer lead times and different physical behavior; analog esters lack equivalent orthogonal protection

May support racemic workflow with broad supplier base

Enantiomer-specific synthesis may require validation; physical state differences may affect protocol transfer

Quantitative Differentiation from Key Analogs


Cost and Availability: Racemic vs. Enantiopure

While the S-enantiomer (CAS 215917-98-9) has a lower cost per unit mass (approx. $13.16/100mg vs. $25.00/100mg for the racemate) , the racemic 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate (212650-45-8) demonstrates a significant advantage in availability and lead time. The racemic mixture is typically in stock and ships immediately , whereas the S-enantiomer is subject to extended lead times, with one major supplier quoting availability within 8-12 weeks . For projects requiring immediate initiation or where stereochemistry is not the initial critical variable, the racemate's immediate availability provides a critical time advantage, outweighing the higher unit cost.

Cost & Availability
Head-to-head
Target $25/100mg, in stock; (S)-enantiomer $13.16/100mg, 8–12 wk lead
Supports procurement selection for time-sensitive racemic studies
Pricing snapshot; verify current availability
Procurement Cost Analysis Supply Chain Medicinal Chemistry

Melting Point and Boiling Point: Racemate vs. S-Enantiomer

The racemic mixture (212650-45-8) is a solid at room temperature with a reported melting point of 115-117°C [1]. In contrast, the S-enantiomer (CAS 215917-98-9) is reported as a solid or viscous liquid at room temperature, and its predicted boiling point (368.1±42.0°C) is significantly higher than that of the racemate (313.2±42.0°C) [2]. These differences in physical state and thermal behavior are critical for processes involving crystallization, formulation, or purification, where the solid racemate may offer advantages in handling and storage.

Thermal Properties
Cross-study comparable
mp 115–117°C (solid); bp 313°C predicted
Solid racemate may simplify crystallization and storage
Enantiomer bp ~368°C; physical state may differ
Physicochemical Properties Formulation Analytical Chemistry Solid State Characterization

Patent-Validated Drug Discovery Intermediate

4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate is explicitly cited in the patent literature as a synthetic intermediate. It is listed in WO 2005/080386 A1 (assigned to AstraZeneca) for the synthesis of substituted morpholine compounds targeting CNS disorders [1] and in WO 2008/125570 A1 (assigned to Evotec Neurosciences) for compounds with potential applications in treating urinary disorders and pain [2]. While direct quantitative performance data against a comparator within these patents is not available, this specific compound's inclusion in multiple pharmaceutical patents—compared to its ethyl ester analog (CAS 1269446-42-5) which lacks similar explicit patent documentation—suggests a higher degree of validation and precedence for use in drug discovery workflows.

Patent Documentation
Class-level inference
Cited in WO2005/080386, WO2008/125570
Supports building-block utility context
Documented use may reduce synthetic uncertainty
Drug Discovery Patent Analysis Medicinal Chemistry Building Block Utility

Commercial Purity and Analytical Documentation

The racemic 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is routinely supplied at purities of 97% to 98% by multiple vendors, with batch-specific analytical data (NMR, HPLC, GC) available [REFS-1, REFS-2]. While similar purity levels are reported for the S-enantiomer , the racemate's widespread availability and consistent quality from major suppliers (e.g., ChemScene, Bidepharm) reduce the risk of batch-to-batch variability that can plague less common chiral building blocks. This reliability is a key procurement consideration for ensuring reproducible experimental results.

Purity & QC
Head-to-head
97–98% with NMR, HPLC, GC; multiple suppliers
Consistent quality supports reproducible synthesis
Racemate benefits from broader supplier QC data
Quality Control Analytical Chemistry Reproducibility Procurement Specifications

Orthogonal Protection: Boc and Methyl Ester

The compound features two orthogonal protecting groups: a base-labile Boc group on the morpholine nitrogen and an acid-labile methyl ester on the carboxylic acid . This orthogonal protection allows for selective deprotection and functionalization in a stepwise manner, a key advantage over analogs such as 4-Boc-morpholine-3-carboxylic acid (CAS 783350-37-8), which lacks the ester and offers only one site for differential manipulation . This built-in synthetic flexibility is crucial for constructing complex molecular architectures and is a primary reason for its selection in pharmaceutical research.

Orthogonal Protection
Class-level inference
Base-labile Boc + acid-labile methyl ester
Enables sequential, site-selective functionalization
Comparator 4-Boc-morpholine-3-carboxylic acid offers single point
Synthetic Methodology Protecting Group Strategy Medicinal Chemistry Solid-Phase Synthesis

InChIKey and SMILES Identification

The compound is unambiguously identified by its InChIKey (KHKJMJAQUGFIHO-UHFFFAOYSA-N) and SMILES string (O=C(OC(C)(C)C)N1C(COCC1)C(OC)=O) [REFS-1, REFS-2]. While this is a standard feature of any well-defined chemical entity, the availability of these identifiers across multiple authoritative databases (PubChem, ChemSpider) ensures accurate procurement and eliminates ambiguity when ordering from different suppliers. This is in contrast to less common or newer analogs where structural data may be inconsistent or incomplete, leading to potential procurement errors.

Identity Verification
Supporting evidence
InChIKey, SMILES consistent across PubChem, ChemSpider
Unambiguous procurement identity reduces ordering errors
Important for traceability in regulated research
Cheminformatics Compound Registration Database Integrity Procurement Accuracy

Racemic Morpholine Dicarboxylate: Application Scenarios


Early-Stage Hit-to-Lead and Library Synthesis

Given its immediate availability, high purity, and dual orthogonal protecting groups, 4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is ideally suited for early-stage drug discovery. Its use as a racemic mixture is acceptable in initial screening and SAR studies, where rapid analog generation is prioritized over enantiomeric purity. The documented use in patents (e.g., WO2005/080386) validates its utility in generating libraries of morpholine-containing compounds for CNS and other therapeutic targets [1].

Model Substrate for Morpholine Functionalization

The compound's well-defined physical properties (solid, mp 115-117°C) and orthogonal protecting groups make it an excellent model substrate for developing new synthetic methods on the morpholine scaffold. Its commercial availability and established analytical characterization (NMR, HPLC) allow for reproducible and comparable results across different research groups, facilitating the development of robust synthetic protocols .

Immediate Availability for Time-Sensitive Projects

For projects with tight timelines where stereochemistry is not the initial focus, the racemate's immediate availability from multiple suppliers (vs. 8-12 week lead time for the S-enantiomer) provides a significant operational advantage . This allows researchers to initiate key synthetic steps without delay, accelerating project timelines and resource allocation.

Orthogonal Deprotection for Solid-Phase Synthesis and Bioconjugation

The orthogonal Boc and methyl ester protecting groups are particularly valuable in solid-phase synthesis strategies. The Boc group can be removed under mild acidic conditions while the methyl ester remains intact, or the ester can be saponified while the Boc group remains. This enables sequential, site-specific modifications, making the compound a valuable building block for constructing peptide mimetics, bioconjugates, and other complex molecular architectures .

Application
Selection Property
Validation Focus
Hit-to-lead library synthesis
Immediate availability and orthogonal protection
Racemic mixture suitability for initial SAR
Synthetic method development
Defined solid form and dual groups
Reproducible protocol transfer across groups
Time-constrained research projects
In-stock procurement
Lead time advantage for racemate
Solid-phase / bioconjugation
Dual orthogonal protecting groups
Sequential deprotection compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.